N-((1-benzylpiperidin-4-yl)methyl)-1,1,1-trifluoromethanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-((1-benzylpiperidin-4-yl)methyl)-1,1,1-trifluoromethanamine is a synthetic organic compound that belongs to the class of piperidine derivatives This compound is characterized by the presence of a piperidine ring, a benzyl group, and a trifluoromethylamine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-((1-benzylpiperidin-4-yl)methyl)-1,1,1-trifluoromethanamine typically involves the reaction of 1-benzylpiperidin-4-ylmethanol with trifluoromethylamine under specific conditions. The process begins with the preparation of 1-benzylpiperidin-4-ylmethanol, which is then reacted with trifluoromethylamine in the presence of a suitable catalyst and solvent. The reaction is carried out under controlled temperature and pressure to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure efficient and cost-effective production. The reaction conditions are optimized to maximize yield and minimize by-products, making the process suitable for large-scale manufacturing .
Chemical Reactions Analysis
Types of Reactions
N-((1-benzylpiperidin-4-yl)methyl)-1,1,1-trifluoromethanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in ethanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce amines or alcohols .
Scientific Research Applications
N-((1-benzylpiperidin-4-yl)methyl)-1,1,1-trifluoromethanamine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential interactions with biological targets, such as enzymes and receptors.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs for neurological disorders.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of N-((1-benzylpiperidin-4-yl)methyl)-1,1,1-trifluoromethanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, modulating the activity of these targets and influencing various biochemical pathways. For example, it may inhibit acetylcholinesterase, leading to increased levels of acetylcholine in the brain, which can have therapeutic effects in neurological disorders .
Comparison with Similar Compounds
Similar Compounds
- N-(1-benzylpiperidin-4-yl)-2-chloroacetamide
- 1-(1-benzylpiperidin-4-yl)-N-methylmethanamine
- N′-(1-benzylpiperidin-4-yl)acetohydrazide
Uniqueness
N-((1-benzylpiperidin-4-yl)methyl)-1,1,1-trifluoromethanamine is unique due to the presence of the trifluoromethylamine group, which imparts distinct chemical and biological properties. This group enhances the compound’s stability and lipophilicity, making it more effective in crossing biological membranes and interacting with molecular targets .
Properties
Molecular Formula |
C14H19F3N2 |
---|---|
Molecular Weight |
272.31 g/mol |
IUPAC Name |
N-[(1-benzylpiperidin-4-yl)methyl]-1,1,1-trifluoromethanamine |
InChI |
InChI=1S/C14H19F3N2/c15-14(16,17)18-10-12-6-8-19(9-7-12)11-13-4-2-1-3-5-13/h1-5,12,18H,6-11H2 |
InChI Key |
ZJBZDRCRXQNHPV-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCC1CNC(F)(F)F)CC2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.